Cathepsin G -

Cathepsin G

Catalog Number: EVT-13793632
CAS Number:
Molecular Formula: C30H36N6O9
Molecular Weight: 624.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A serine protease found in the azurophil granules of NEUTROPHILS. It has an enzyme specificity similar to that of chymotrypsin C.
Overview

Cathepsin G is a serine protease enzyme encoded by the CTSG gene located on chromosome 14q11.2 in humans. It is a member of the chymotrypsin family and plays a crucial role in the immune response, particularly in neutrophils, where it is stored in azurophil granules. This enzyme is involved in various biological processes, including the degradation of extracellular matrix components, modulation of inflammatory responses, and antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Source and Classification

Cathepsin G is classified as a serine protease and is part of the peptidase S1 family. It exhibits dual substrate specificity, showing similarities to both trypsin and chymotrypsin, allowing it to cleave peptide bonds involving positively charged and aromatic amino acids . The enzyme's expression is primarily localized to polymorphonuclear neutrophils, which are among the first immune cells to respond to inflammation .

Synthesis Analysis

Methods

The synthesis of cathepsin G typically occurs within neutrophils, where it is initially produced as a proenzyme. The activation process involves the cleavage of a pro-peptide, which allows the enzyme to become active. This activation can be mediated by other proteases such as cathepsin C .

Technical Details

The CTSG gene consists of five exons, with each residue of its catalytic triad—serine, histidine, and aspartate—located on separate exons. The mature protein comprises 255 amino acids, including an 18-residue signal peptide and a two-residue activation peptide at the N-terminus .

Molecular Structure Analysis

Structure

Cathepsin G has a complex tertiary structure that positions its catalytic triad residues close together at the active site despite their separation in the primary sequence. Its molecular weight is approximately 28.8 kDa, and it has an isoelectric point of about 11.69 .

Data

  • Molecular Formula: C₁₃H₁₈N₂O₅S
  • Amino Acid Residues: 255
  • Catalytic Triad: Serine, Histidine, Aspartate .
Chemical Reactions Analysis

Reactions

Cathepsin G participates in various biochemical reactions primarily related to protein degradation. It can cleave peptides at specific sites, facilitating processes such as inflammation and immune response modulation.

Technical Details

The enzyme activates matrix metalloproteinases and degrades extracellular matrix components, which are crucial for tissue remodeling during inflammatory responses . Additionally, cathepsin G can convert angiotensin I to angiotensin II, influencing blood pressure regulation .

Mechanism of Action

Process

Cathepsin G functions by cleaving peptide bonds in target proteins, leading to their activation or degradation. It plays a significant role in promoting inflammation by stimulating cytokine production and activating immune cells .

Data

  • Cytokine Production: Cathepsin G enhances the production of chemokines that recruit immune cells to sites of infection or injury.
  • Substrate Specificity: It can cleave substrates at both basic (arginine, lysine) and aromatic (phenylalanine, leucine) residues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a soluble protein in physiological conditions.
  • Solubility: Soluble in aqueous solutions; stability can vary with pH.

Chemical Properties

  • Enzymatic Activity: Exhibits serine-type peptidase activity.
  • Stability: Sensitive to inhibitors such as specific protease inhibitors found in biological systems .
Applications

Scientific Uses

Cathepsin G has several applications in biomedical research and therapeutic contexts:

  • Inflammation Studies: Used as a marker for inflammation-related diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
  • Antimicrobial Research: Investigated for its broad-spectrum antibacterial properties.
  • Cancer Research: Its role in tumor invasion and angiogenesis makes it a target for studies related to cancer progression .
Molecular Biology and Genetic Regulation of Cathepsin G

Genomic Organization and Evolutionary Conservation of the CTSG Gene

The CTSG gene, located on human chromosome 14q11.2, spans 2.7 kilobases and consists of 5 exons and 4 introns [1] [5]. Each residue of the catalytic triad (His⁴³, Asp⁸⁸, Ser¹⁸⁵) is encoded on a separate exon (exons 2, 3, and 5, respectively), a structural feature conserved across the chymotrypsin-like serine protease superfamily [1] [9]. This locus neighbors genes encoding immune proteases, including neutrophil elastase (ELANE), proteinase-3 (PRTN3), and granzyme B (GZMB), forming a serine protease cluster within a 50-kb region [1] [5].

CTSG exhibits significant evolutionary conservation, sharing >70% amino acid identity with murine homologs [9]. Phylogenetic analyses indicate gene duplication events from a common ancestral protease predating mammalian radiation, with closest homology to neutrophil elastase and chymase [9] [10]. Five coding single-nucleotide polymorphisms (SNPs) have been identified, though their functional impact remains under investigation [9].

Table 1: Genomic Features of Human Cathepsin G

FeatureValueFunctional Significance
Chromosomal Location14q11.2Proximity to T-cell receptor α/δ complex
Gene Size2.7 kbCompact structure typical of serine proteases
Exon Count5Catalytic residues on exons 2,3,5
Intron-Exon BoundariesConserved phase 1 typeMaintains reading frame integrity
Polyadenylation SignalsAlternative sites in 3' UTRPotential for mRNA isoform regulation

Transcriptional Regulation in Myeloid Lineage Differentiation

CTSG expression is tightly restricted to promyelocytes during myeloid differentiation. The promoter region contains canonical regulatory elements: a TATA box at position -29 and a CAAT box at -69 relative to the transcription start site [1] [5]. Transgenic studies demonstrate that a 6-kb genomic fragment (including 2.5 kb of 5' flanking sequence, all exons/introns, and 0.8 kb of 3' flanking sequence) suffices for myeloid-specific expression [2] [6].

In murine models, this fragment directed human cathepsin G expression exclusively to fetal liver hematopoietic cells (embryonic day 15) and adult bone marrow, mirroring endogenous expression patterns [6]. Expression peaks at the promyelocyte stage and declines with differentiation, correlating with azurophil granule formation [2] [9]. Transcriptional silencing during differentiation involves epigenetic mechanisms, including DNA methylation and histone deacetylation, as evidenced by hypermethylation in mature granulocytes [2]. Key transcription factors driving expression include:

  • C/EBPα and C/EBPε: Bind conserved promoter motifs during granulopoiesis
  • PU.1: Cooperates with C/EBP factors to activate myeloid-specific promoters
  • c-Myb: Regulates early hematopoietic progenitor commitment

Table 2: Cis-Regulatory Elements in the CTSG Promoter

ElementPositionFunctionValidated Model
TATA Box-29 bpRNA polymerase II recruitmentIn vitro transcription assays
CAAT Box-69 bpBasal transcription enhancementReporter gene constructs
Myb Response Element-142 bpEarly myeloid commitmentChIP-seq in HL-60 cells
C/EBP Binding Site-210 bpGranulocyte-specific activationEMSA with myeloid nuclear extracts

Post-Translational Modifications and Isoform Diversity

Cathepsin G is synthesized as a preproenzyme of 255 amino acids, containing three distinct domains: an 18-residue N-terminal signal peptide, a dipeptide activation peptide (Glu²⁷-Phe²⁸), and the catalytically active mature enzyme [9]. Post-translational processing involves:

  • Signal peptide cleavage: Co-translational removal in the endoplasmic reticulum
  • N-glycosylation: At Asn⁷⁶ (Asn-X-Ser motif) in the Golgi apparatus
  • Proteolytic activation: Removal of the Glu-Phe dipeptide by dipeptidyl peptidase I (DPP-I) in azurophil granules [4] [8]

Mature cathepsin G (26 kDa) undergoes additional modifications:

  • Phosphorylation: At Ser²¹⁵ by protein kinase C, modulating enzymatic activity [7]
  • N-terminal acetylation: After propeptide removal, affecting substrate specificity [3]
  • Tyrosine sulfation: At Tyr⁷⁰, enhancing interaction with extracellular matrix components [7] [9]

Single-cell proteomic studies reveal tissue-specific PTM heterogeneity. In neutrophils, cathepsin G exhibits distinct phosphorylation patterns compared to monocyte-derived macrophages, suggesting lineage-dependent regulation [3]. Mass spectrometry of primary AML blasts identified 5 proteoforms differing in glycosylation and N-terminal processing [10].

Role of Dipeptidyl Peptidase-I in Proenzyme Activation

Dipeptidyl peptidase I (DPP-I, cathepsin C) is essential for activating cathepsin G through N-terminal dipeptide cleavage. DPP-I is a lysosomal cysteine protease that processes pro-serine proteases in myeloid cells by removing N-terminal activation dipeptides [4] [8]. Biochemical studies demonstrate:

  • Specificity: DPP-I cleaves after Glu²⁷-Phe²⁸ in pro-cathepsin G
  • Compartmentalization: Activation occurs in azurophil granules during granulopoiesis
  • Dependency: DPP-I⁻/⁻ mice show >95% reduction in active cathepsin G [4]

The functional consequence of DPP-I deficiency was demonstrated in experimental arthritis:

  • DPP-I⁻/⁻ and cathepsin G⁻/⁻/neutrophil elastase⁻/⁻ mice exhibited significantly reduced joint inflammation
  • Impaired cytokine production (TNF-α, IL-1β) at inflammation sites
  • Defective neutrophil-mediated tissue damage in immune complex-mediated injury [4]

DPP-I regulation involves:

  • Calcium-dependent activation: Requires high [Ca²⁺] in granules
  • Oligomerization: Tetrameric structure essential for activity
  • Endogenous inhibitors: Cystatins and serpins modulate activity [8]

Table 3: Proteolytic Cascade in Neutrophil Serine Protease Activation

EnzymeZymogen FormActivation Cleavage SiteActivator ProteaseFunctional Consequence of Deficiency
Pro-Cathepsin G29.5 kDaGlu²⁷-Phe²⁸DPP-IReduced arthritis severity
Pro-Neutrophil Elastase32 kDaVal⁴⁵-Gly⁴⁶DPP-IImpaired bacterial clearance
Pro-Proteinase 328 kDaAla⁴⁴-Gln⁴⁵DPP-IDiminished NETosis

Properties

Product Name

Cathepsin G

IUPAC Name

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C30H36N6O9

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)

InChI Key

LKDMKWNDBAVNQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

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